molecular formula C10H10BrN3O B13598940 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

Cat. No.: B13598940
M. Wt: 268.11 g/mol
InChI Key: DFZSFQSACXTKPF-UHFFFAOYSA-N
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Description

5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a bromo and methoxy group on the phenyl ring, which is attached to the pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine typically involves the reaction of 4-bromo-3-methoxyphenylhydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions. One common method involves the cyclization of 4-bromo-3-methoxyphenylhydrazine with ethyl acetoacetate in the presence of acetic acid, followed by the reduction of the resulting pyrazolone intermediate to yield the desired pyrazol-3-amine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce more complex biaryl or heteroaryl compounds.

Mechanism of Action

The mechanism of action of 5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromo and methoxy groups can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Biological Activity

5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound features a bromo and methoxy substituent on a phenyl ring, linked to a pyrazole ring, which enhances its chemical reactivity and biological interactions. This article delves into its biological activity, particularly in cancer research, enzyme inhibition, and other therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C10H10BrN3O\text{C}_{10}\text{H}_{10}\text{BrN}_3\text{O}

This structure includes a pyrazole moiety known for its potential medicinal properties. The presence of the bromo and methoxy groups contributes to the compound's unique reactivity profile, making it a subject of interest in medicinal chemistry.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in cell signaling pathways, particularly protein tyrosine phosphatases (PTPs). PTPs are crucial for cellular regulation and signaling, suggesting that this compound could play a role in therapeutic applications aimed at modulating these pathways, especially in cancer treatment.

Anticancer Potential

The anticancer properties of pyrazole derivatives have been extensively studied. Compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. For instance:

  • Breast Cancer : Studies have demonstrated that pyrazole derivatives exhibit cytotoxic effects on MDA-MB-231 breast cancer cells.
  • Lung Cancer : Antitumor activity has been reported against A549 lung cancer cells, with IC50 values indicating effective growth inhibition .

Table 1 summarizes the anticancer activity of various pyrazole derivatives:

Compound NameCell LineIC50 (µM)
This compoundMDA-MB-231TBD
1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazoleA54926
1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoleHCT-1160.07

The mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : The compound has been shown to trigger apoptosis in cancer cells, leading to reduced cell viability.
  • Signal Transduction Modulation : By inhibiting specific enzymes such as PTPs, it may alter cellular signaling pathways critical for cancer progression .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives similar to this compound. For example:

  • Synthesis and Evaluation : A study synthesized multiple pyrazole derivatives and evaluated their anticancer properties using various cell lines. The results indicated significant cytotoxicity against multiple types of cancer cells, reinforcing the potential of pyrazole compounds in oncology .
  • Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinities of these compounds to target proteins involved in cancer signaling pathways. Such studies are essential for understanding the pharmacodynamics and optimizing lead compounds for further development .

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

5-(4-bromo-3-methoxyphenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C10H10BrN3O/c1-15-9-4-6(2-3-7(9)11)8-5-10(12)14-13-8/h2-5H,1H3,(H3,12,13,14)

InChI Key

DFZSFQSACXTKPF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=NN2)N)Br

Origin of Product

United States

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